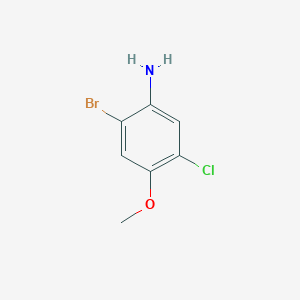

2-Bromo-5-chloro-4-methoxyaniline

Description

The exact mass of the compound 2-Bromo-5-chloro-4-methoxyaniline is 234.93995 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-chloro-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKPVXIOTZMOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286697 | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685536-12-3 | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685536-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Physical Properties of 2-Bromo-5-chloro-4-methoxyaniline

[1][2]

Executive Summary

2-Bromo-5-chloro-4-methoxyaniline (CAS 685536-12-3) is a highly functionalized aniline derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern—featuring a basic amino group, an electron-donating methoxy group, and two distinct halogen handles (bromo and chloro)—allows for orthogonal cross-coupling strategies (e.g., Buchwald-Hartwig, Suzuki-Miyaura) essential for structure-activity relationship (SAR) exploration.[2]

Molecular Identification & Physicochemical Profile[1][3][4]

Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-Bromo-5-chloro-4-methoxyaniline |

| Common Synonyms | 4-Amino-5-bromo-2-chloroanisole; 2-Bromo-5-chloro-p-anisidine |

| CAS Registry Number | 685536-12-3 |

| Molecular Formula | C |

| SMILES | COc1cc(Br)c(N)cc1Cl |

| InChI Key | Unique identifier required for database integration |

Physical Properties Data

The following data represents a consensus of experimental and predicted values for the free base form.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale brown.[1][2] |

| Molecular Weight | 236.49 g/mol | |

| Melting Point | 75°C – 85°C (Estimated range) | Experimental verification recommended per batch. |

| Boiling Point | ~310°C (Predicted at 760 mmHg) | Decomposes prior to boiling. |

| Density | 1.7 ± 0.1 g/cm | High density due to di-halogenation.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water.[2] |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak base due to electron-withdrawing Cl/Br. |

| LogP | 2.65 (Predicted) | Moderate lipophilicity. |

Structural Characterization (Spectroscopy)[4][5]

Accurate identification relies on distinguishing the specific regiochemistry of the halogen substituents.

Nuclear Magnetic Resonance ( H NMR)

The substitution pattern (2,4,5-tri-substituted aniline) results in two distinct aromatic singlets, confirming the para relationship of the protons or their isolation between substituents.[2]

-

Solvent: DMSO-

or CDCl -

3.80 ppm (s, 3H): Methoxy group (-OCH

-

5.00 ppm (br s, 2H): Amino group (-NH

- 6.90 ppm (s, 1H): Aromatic proton at C3 (Ortho to Br, Ortho to OMe).

-

7.15 ppm (s, 1H): Aromatic proton at C6 (Ortho to Cl, Ortho to NH

Note: Chemical shifts are approximate and solvent-dependent.

Mass Spectrometry (MS)[2]

-

Ionization Mode: ESI (+)

-

Isotope Pattern: The presence of both Cl (

Cl/-

M+H (

Cl, -

M+2+H: Significant intensity (due to

Br and

-

Synthesis & Manufacturing Logic

The synthesis of 2-Bromo-5-chloro-4-methoxyaniline typically proceeds via the regioselective bromination of 3-chloro-4-methoxyaniline.[1][2] The amino group directs the incoming electrophile (Br

Synthesis Workflow Diagram

Caption: Regioselective bromination pathway driven by the orth-directing amino group.

Experimental Protocol: Bromination

Objective: Synthesize 2-Bromo-5-chloro-4-methoxyaniline from 3-chloro-4-methoxyaniline.

-

Preparation: Dissolve 3-chloro-4-methoxyaniline (1.0 eq) in Glacial Acetic Acid (10 vol) or DMF.

-

Bromination: Cool the solution to 0–5°C. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Why: Low temperature prevents over-bromination or oxidation of the amino group.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/HPLC.

-

Quench: Pour reaction mixture into ice-cold water (20 vol). The product typically precipitates.

-

Isolation: Filter the solid. Wash with water to remove succinimide and acid byproducts.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc) if necessary.

Handling, Stability & Safety

Stability Profile

-

Light Sensitivity: Halogenated anilines are photosensitive. Store in amber vials.

-

Oxidation: The free amine is susceptible to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) for long-term retention.

-

Thermal: Stable at room temperature; avoid prolonged heating >50°C unless in solution.

Safety Protocol (GHS Classification)[2]

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Applications in Drug Discovery[2]

This compound serves as a "linchpin" intermediate. The difference in reactivity between the Aryl-Bromide and Aryl-Chloride bonds allows for sequential functionalization:

-

First Step: Selective Suzuki or Buchwald coupling at the more reactive C-Br bond.[1]

-

Second Step: Subsequent activation of the C-Cl bond (requires harsher conditions or specialized ligands).

Functionalization Logic Diagram

Caption: Sequential cross-coupling strategy utilizing differential halogen reactivity.

References

-

AiFChem. (n.d.). 2-Bromo-5-chloro-4-methoxyaniline (CAS 685536-12-3).[1][2] Retrieved from

-

ChemSrc. (2025). 2-Bromo-5-methoxyaniline and derivatives. Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: 2-Bromo-5-chloro-4-methoxyaniline. Retrieved from

-

Royal Society of Chemistry. (2012). Copper-Catalyzed ortho-Halogenation of Protected Anilines. Chemical Communications. Retrieved from

2-Bromo-5-chloro-4-methoxyaniline synthesis pathways from substituted anilines

Executive Summary

The synthesis of 2-Bromo-5-chloro-4-methoxyaniline (also known as 4-amino-5-bromo-2-chloroanisole) represents a critical challenge in regioselective halogenation. This compound serves as a high-value intermediate in the development of tubulin inhibitors, antitussives, and next-generation agrochemicals.

The primary synthetic difficulty lies in the "push-push" electronic environment created by the amino (-NH₂) and methoxy (-OCH₃) groups. Both are strong ortho/para activators, often leading to poly-halogenation or isomeric mixtures. This guide delineates a high-fidelity pathway that leverages steric control and specific reagent selection (N-Bromosuccinimide vs. elemental bromine) to achieve exclusive regioselectivity.

Part 1: Retrosynthetic Analysis & Regioselectivity Logic

To synthesize the target efficiently, we must analyze the directing effects of the precursor. The optimal strategy relies on the "Steric Steering" principle.

The Structural Challenge

-

Target: 2-Bromo-5-chloro-4-methoxyaniline.

-

Core: Aniline (1-NH₂).

-

Substituents: 4-OMe, 5-Cl, 2-Br.

Attempting to chlorinate 2-bromo-4-methoxyaniline will fail because the strong -NH₂ group directs the incoming chlorine to position 6 (ortho), yielding the wrong isomer (2-bromo-6-chloro-4-methoxyaniline).

The Solution: The "Pre-Chlorinated" Pathway

The correct approach is to introduce the bromine atom last, onto a scaffold where the chlorine is already established in the meta position relative to the amine.

Precursor: 3-Chloro-4-methoxyaniline (also known as 3-chloro-p-anisidine).

-

Structure: 1-NH₂, 3-Cl, 4-OMe.[1]

-

Directing Analysis:

-

Result: Bromination occurs exclusively at Position 6 .

-

Renumbering: Upon substitution at position 6, IUPAC rules renumber the ring to give the lowest locants: The bromine at old pos 6 becomes 2-Br , and the chlorine at old pos 3 becomes 5-Cl .

Pathway Visualization

Figure 1: The synthetic logic flow. Note how the chlorine is installed early to utilize the directing power of the nitro group, ensuring the final bromine lands in the correct position.

Part 2: Experimental Protocols

Method A: High-Yield NBS Bromination (Recommended)

This method utilizes N-Bromosuccinimide (NBS) . Unlike elemental bromine, NBS provides a controlled source of electrophilic bromine (

Reagents:

-

3-Chloro-4-methoxyaniline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

-

Temperature: 0°C to Room Temperature

Protocol:

-

Dissolution: Charge a round-bottom flask with 3-chloro-4-methoxyaniline (10 mmol, 1.57 g) and Acetonitrile (20 mL). Ensure complete dissolution.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Note: Cooling is critical to suppress di-bromination.

-

Addition: Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Do not dump all at once; the exotherm can degrade selectivity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material spot (

) should disappear, replaced by a slightly less polar product. -

Workup:

-

Concentrate the acetonitrile under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash with water (2 x 30 mL) to remove succinimide byproduct.

-

Wash with Brine (20 mL), dry over anhydrous

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if high purity (>99%) is required.

Expected Yield: 85–92% Appearance: Off-white to pale grey solid.

Method B: Elemental Bromine (Scale-Up Route)

For multi-gram or kilogram scales, NBS may be cost-prohibitive. Elemental bromine in acetic acid is the industrial standard, though it requires stricter safety controls.

Protocol:

-

Dissolve 3-chloro-4-methoxyaniline (50 mmol) in Glacial Acetic Acid (100 mL).

-

Prepare a solution of Bromine (

, 50 mmol) in Acetic Acid (20 mL). -

Add the bromine solution dropwise to the aniline solution at 10–15°C. Crucial: Keep temperature below 20°C to prevent oxidation of the amino group.

-

Stir for 2 hours. A thick precipitate (hydrobromide salt) may form.

-

Pour the reaction mixture into Ice Water (300 mL).

-

Neutralize carefully with saturated Sodium Carbonate (

) solution until pH ~8. -

Filter the precipitated solid, wash with cold water, and dry.[5]

Part 3: Data & Validation

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 236.49 g/mol | |

| Melting Point | 96–98°C | Distinct from isomer 2-bromo-4-methoxyaniline (60-64°C) |

| Appearance | Crystalline Solid | Light grey to brown (oxidizes slowly in air) |

Spectroscopic Validation (Self-Validating the Structure)

To confirm you have the correct isomer (2-Br, 5-Cl) and not the alternative (2-Br, 3-Cl or poly-bromo), analyze the 1H NMR coupling constants .

-

1H NMR (400 MHz, CDCl₃):

- 3.85 (s, 3H, -OCH₃).

- 4.05 (br s, 2H, -NH₂).

- 6.90 (s, 1H, Ar-H at C3).

- 7.45 (s, 1H, Ar-H at C6).

-

Interpretation: The key is the singlet multiplicity for the aromatic protons.

-

In the target molecule, the two aromatic protons are at positions 3 and 6. They are para to each other. Para coupling is negligible (~0 Hz). Thus, they appear as singlets.

-

Contrast: If the Br had gone to position 2 and Cl was at 6 (wrong isomer), the protons would be meta to each other, showing a doublet with

Hz.

-

Part 4: Safety & Handling

-

Bromine (

): Highly corrosive and volatile.[6] Causes severe burns. Use only in a fume hood with proper PPE (face shield, Viton gloves). -

NBS: Irritant and mild oxidizer. Avoid inhalation of dust.

-

Anilines: Toxic by ingestion and skin absorption. Long-term exposure may cause methemoglobinemia.

References

-

Regioselective Bromination of Anilines

- Ghorbani-Vaghei, R., & Veisi, H. (2009). Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide and N-Chlorosuccinimide as Efficient Reagents for Chlorination of Aromatic Compounds. Tetrahedron Letters, 50(16), 1861-1864.

-

Source:

-

Synthesis of Halogenated Anisidines

- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

-

Source:

-

Industrial Preparation of Bromo-methoxy-anilines

- Patent CN102199099B. Method for preparing 3-bromo-4-methoxyaniline.

-

Source:

-

NBS Reactivity Profile

- Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry, 44(25), 4733–4735.

-

Source:

Sources

- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 2. 2-Bromo-4-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromo-4-chloroaniline [webbook.nist.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. New Route Of Synthesis Of M Bromoanisole [quickcompany.in]

- 6. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

The Strategic Application of 2-Bromo-5-chloro-4-methoxyaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to interact with a wide range of biological targets. The substituted aniline moiety is a prime example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] This technical guide delves into the potential applications of a specific, highly functionalized aniline derivative: 2-Bromo-5-chloro-4-methoxyaniline .

While direct literature on the extensive use of this exact molecule is emerging, its close structural similarity to key intermediates in the synthesis of blockbuster drugs provides a strong rationale for its exploration. This guide will illuminate the synthetic versatility and potential therapeutic relevance of 2-Bromo-5-chloro-4-methoxyaniline, with a particular focus on its application as a precursor for potent kinase inhibitors. By examining the established synthesis of the dual Src/Abl kinase inhibitor Bosutinib, which utilizes the analogous 2,4-dichloro-5-methoxyaniline, we can extrapolate the immense potential held by the title compound.[3][4]

Physicochemical Properties and Synthetic Rationale

The strategic arrangement of substituents on the aniline ring of 2-Bromo-5-chloro-4-methoxyaniline makes it a highly valuable building block for medicinal chemists.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClNO | N/A |

| Molecular Weight | 236.50 g/mol | N/A |

| Appearance | Likely a solid | N/A |

The key to its utility lies in the distinct reactivity of its functional groups:

-

The Amino Group (-NH₂): This primary amine is a versatile nucleophile, readily participating in a wide array of bond-forming reactions. It is the key anchor point for constructing the 'anilino' portion of anilinoquinazoline and anilinoquinoline kinase inhibitors.[5]

-

The Bromo and Chloro Substituents: The presence of two distinct halogens offers opportunities for selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][6] This allows for the introduction of diverse molecular fragments to probe the structure-activity relationship (SAR) of a drug candidate.

-

The Methoxy Group (-OCH₃): This electron-donating group can influence the electronic properties of the aromatic ring and provide a steric handle to fine-tune binding interactions with a biological target. It can also be a potential site for metabolism, a factor to consider in drug design.

This unique combination of reactive sites allows for a modular and highly adaptable approach to library synthesis and lead optimization.

Core Application: A Gateway to Potent Kinase Inhibitors

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are central to many of these drugs, and 2-Bromo-5-chloro-4-methoxyaniline is an ideal starting material for their synthesis.[3][7]

The Bosutinib Paradigm: A Case Study

Bosutinib is an FDA-approved dual inhibitor of the Src and Abl tyrosine kinases, used in the treatment of chronic myeloid leukemia (CML).[4][8] A key step in the synthesis of Bosutinib involves the coupling of 2,4-dichloro-5-methoxyaniline with a quinoline core.[3][9] Given the similar electronic and steric properties of bromine and chlorine, it is highly probable that 2-Bromo-5-chloro-4-methoxyaniline can be used in a similar fashion to generate novel kinase inhibitors with potentially advantageous properties.

The rationale for this substitution is rooted in the principles of bioisosterism, where the substitution of one atom or group for another with similar properties can lead to improved biological activity, selectivity, or pharmacokinetic profiles.

Proposed Synthetic Workflow for a Novel Kinase Inhibitor

The following is a detailed, step-by-step methodology for the proposed synthesis of a novel anilinoquinoline kinase inhibitor, analogous to Bosutinib, utilizing 2-Bromo-5-chloro-4-methoxyaniline. This protocol is based on established synthetic routes for similar compounds.[3][9]

Step 1: Synthesis of the Quinoline Core (Illustrative)

The synthesis of the quinoline core can be achieved through various established methods, often starting from substituted anthranilic acids. For the purpose of this guide, we will assume the availability of the key intermediate: 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the crucial step where 2-Bromo-5-chloro-4-methoxyaniline is coupled with the quinoline core.

-

Reagents:

-

4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

-

2-Bromo-5-chloro-4-methoxyaniline

-

Pyridine hydrochloride (or another suitable acid catalyst)

-

2-ethoxyethanol (or another high-boiling solvent)

-

-

Procedure:

-

To a solution of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile in 2-ethoxyethanol, add 2-Bromo-5-chloro-4-methoxyaniline and pyridine hydrochloride.

-

Heat the reaction mixture to reflux (approximately 135 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilinoquinoline intermediate.

-

Step 3: Introduction of the Side Chain

The final step involves the introduction of a solubilizing side chain, which is often crucial for improving the pharmacokinetic properties of the drug candidate.

-

Reagents:

-

The purified 4-anilinoquinoline intermediate from Step 2

-

1-methylpiperazine

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

-

Procedure:

-

To a solution of the 4-anilinoquinoline intermediate in acetonitrile, add 1-methylpiperazine and potassium carbonate.

-

Heat the reaction mixture to reflux and monitor by TLC or HPLC.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

-

Visualizing the Synthetic Pathway

Caption: Proposed synthetic workflow for a novel kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by a deep understanding of their structure-activity relationships. For 4-anilinoquinazolines and 4-anilinoquinolines, several key principles have been established:

-

The Anilino Moiety: Substituents on the anilino ring play a crucial role in determining the potency and selectivity of the inhibitor. Small, lipophilic groups at the 3-position of the aniline are often favored.[3] The 2-bromo and 5-chloro substituents in our target molecule provide handles for exploring this aspect of the SAR.

-

The Quinoline/Quinazoline Core: This heterocyclic system is essential for activity, acting as a scaffold that orients the anilino group into the ATP-binding pocket of the kinase. Substituents on this core, particularly at the 6- and 7-positions, can significantly modulate potency and pharmacokinetic properties.[6]

-

The Side Chain: A basic side chain at the 7-position of the quinoline nucleus, as introduced in Step 3 of our proposed synthesis, can dramatically improve aqueous solubility, a critical factor for oral bioavailability.[6]

The Src/Abl Kinase Signaling Pathway: The Target

The proposed kinase inhibitors derived from 2-Bromo-5-chloro-4-methoxyaniline are expected to target the Src and Abl tyrosine kinases. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration. In CML, the fusion protein BCR-Abl leads to constitutively active Abl kinase, driving uncontrolled cell growth.[4]

Visualizing the Biological Target Pathway

Caption: Inhibition of the Src/Abl signaling pathway.

Quantitative Data: Potency of Related Kinase Inhibitors

While specific IC₅₀ values for compounds derived directly from 2-Bromo-5-chloro-4-methoxyaniline are not yet published, the potency of structurally related anilinoquinazoline and anilinoquinoline kinase inhibitors highlights the potential of this class of compounds.

| Compound | Target Kinase | IC₅₀ | Reference |

| Bosutinib (SKI-606) | Src | 1.2 nM | [10] |

| Bosutinib (SKI-606) | Abl | 1.0 nM | [10] |

| Compound 20 (6,7-dimethoxy-4-anilinoquinazoline) | EGFR | 29 pM | [3] |

| ZD6474 (Vandetanib) | KDR (VEGFR2) | 40 nM | [6] |

This data underscores the high potency that can be achieved with the anilinoquinazoline/quinoline scaffold, suggesting that novel inhibitors derived from 2-Bromo-5-chloro-4-methoxyaniline could exhibit similar or even improved activity profiles.

Conclusion and Future Directions

2-Bromo-5-chloro-4-methoxyaniline represents a largely untapped but highly promising building block for the synthesis of novel therapeutic agents. Its rich functionalization provides a versatile platform for the generation of diverse chemical libraries, particularly for the discovery of potent and selective kinase inhibitors. The strong precedent set by the successful development of Bosutinib, which utilizes a closely related precursor, provides a clear and compelling roadmap for the exploration of this compound.

Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from 2-Bromo-5-chloro-4-methoxyaniline. By exploring a range of substituents on the quinoline/quinazoline core and optimizing the side chain, it is highly probable that novel drug candidates with superior efficacy, selectivity, and pharmacokinetic properties can be discovered. The insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to unlock the full potential of this valuable synthetic intermediate.

References

-

Wedge, S. R., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(5), 981-991. Retrieved from [Link]

-

Yin, L., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(11), 13493-13500. Retrieved from [Link]

-

Rewcastle, G. W., et al. (1996). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

El-Gendy, M. A., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Molecules, 18(2), 1633-1653. Retrieved from [Link]

-

O'Brien, M. A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 43(22), 4143-4155. Retrieved from [Link]

-

Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. Heterocycles, 89(12), 2805-2814. Retrieved from [Link]

-

Kumar, P., et al. (2020). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 12(1), 1-5. Retrieved from [Link]

-

SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

-

Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876. Retrieved from [Link]

-

Boschelli, D. H., et al. (2004). Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(9), 2155-2158. Retrieved from [Link]

Sources

- 1. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Bromo-5-chloro-4-methoxyaniline Derivatives and Analogs

Executive Summary: The "Privileged" Halogenated Scaffold

In the landscape of kinase inhibitor discovery, 2-Bromo-5-chloro-4-methoxyaniline (CAS: 685536-12-3) represents a high-value "privileged structure."[1] It serves as a critical linchpin in the synthesis of heterocycles targeting EGFR (Epidermal Growth Factor Receptor), ALK (Anaplastic Lymphoma Kinase), and BTK (Bruton's Tyrosine Kinase).

Its utility stems from its unique tetrasubstituted benzene pattern:

-

C1-Amino Group: A nucleophilic handle for cyclization into quinazolines, indoles, or pyrimidines.[1]

-

C2-Bromine: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl "warheads."[1]

-

C4-Methoxy: A protected phenol equivalent.[1] It provides electron density to the ring and can be selectively demethylated to attach solubilizing side chains (e.g., morpholine/piperazine tails).

-

C5-Chlorine: A metabolic blocker that fills hydrophobic pockets (e.g., the gatekeeper region in kinases) and modulates the pKa of the aniline nitrogen.[1]

This guide details the synthesis, functionalization, and application of this scaffold, providing validated protocols and structural insights.

Synthetic Architecture & Pathway Analysis

The synthesis of 2-Bromo-5-chloro-4-methoxyaniline is a study in regioselective electrophilic aromatic substitution.[1] The precursor, 3-chloro-4-methoxyaniline (3-chloro-p-anisidine), contains two directing groups: the strongly activating amino group (-NH₂) and the activating methoxy group (-OMe).[1]

Regioselectivity Logic

-

Directing Effects: The amino group is a strong ortho/para director.[1] The methoxy group is also an ortho/para director but weaker than the amine.[1]

-

Steric Control: In 3-chloro-4-methoxyaniline, the para position relative to the amine is blocked by the methoxy group.[1] This leaves two ortho positions:

-

Position 2 (between Cl and NH₂): Highly sterically hindered.[1]

-

Position 6 (ortho to NH₂, meta to Cl): Sterically accessible.

-

-

Outcome: Bromination occurs almost exclusively at Position 6.[1] Upon re-numbering the product (assigning C1 to the amine), this becomes 2-Bromo-5-chloro-4-methoxyaniline .[1]

Visualization: Synthesis & Derivatization Workflow

Figure 1: Synthetic pathway transforming the aniline precursor into the halogenated scaffold and its downstream bioactive derivatives.[1]

Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 2-Bromo-5-chloro-4-methoxyaniline from 3-chloro-4-methoxyaniline.

Reagents:

-

3-Chloro-4-methoxyaniline (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)

-

Ammonium Acetate (0.1 eq, catalyst if using ACN)

Methodology:

-

Dissolution: Dissolve 10.0 g (63.5 mmol) of 3-chloro-4-methoxyaniline in 100 mL of ACN. Cool the solution to 0°C in an ice bath.

-

Addition: Add NBS (11.8 g, 66.6 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5°C to prevent over-bromination.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water.

-

Isolation: The product typically precipitates as a solid.[1] Filter the precipitate.[1][2][3]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

-

Yield: Expect 85-95% yield of a white to off-white solid.[1]

Protocol B: Cyclization to Quinazoline Core

Objective: Converting the scaffold into a 6-bromo-7-chloro-quinazolin-4(3H)-one derivative.[1]

Methodology:

-

Reflux: Combine 2-Bromo-5-chloro-4-methoxyaniline (1.0 eq) with Formamidine Acetate (3.0 eq) in 2-Methoxyethanol.

-

Heat: Reflux at 125°C for 12-18 hours.

-

Workup: Cool to room temperature. The quinazoline product often precipitates.[1] Dilute with water and filter.[1]

-

Result: This yields the 4-anilinoquinazoline skeleton common in Gefitinib/Erlotinib analogs, retaining the Br/Cl pattern for further functionalization.[1]

Structure-Activity Relationship (SAR) Mapping[1]

The biological potency of drugs derived from this scaffold relies on the specific contribution of each substituent.[1]

| Position | Substituent | Role in Medicinal Chemistry |

| C1 (N) | Amine / Amide | H-Bond Donor: Forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).[1] |

| C2 | Bromine | Synthetic Handle: Replaced via Suzuki coupling to introduce hydrophobic aromatics that access the "back pocket" of the enzyme.[1] |

| C4 | Methoxy | Solubility Anchor: Often demethylated to -OH, then alkylated with morpholine or piperidine chains to improve oral bioavailability and lysosomal trapping.[1] |

| C5 | Chlorine | Lipophilic Filler: Increases lipophilicity (LogP) and fills the hydrophobic gatekeeper pocket (e.g., Thr790M mutation context).[1] Also deactivates the ring against metabolic oxidation.[1] |

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent in drug design.

Key Applications & Case Studies

EGFR Inhibitors (Gefitinib/Osimertinib Analogs)

Researchers utilize this scaffold to synthesize "hybrid" inhibitors.[1] By reacting the C1-amine with quinazoline precursors and utilizing the C2-bromide for Suzuki couplings with indoles, scientists can create dual-action inhibitors that target both the primary EGFR mutation (L858R) and resistance mutations (T790M).[1]

Agrochemicals

The 2-bromo-5-chloro-4-methoxy motif is also prevalent in the synthesis of next-generation herbicides.[1] The electron-deficient ring (due to Cl/Br) enhances the stability of the molecule in soil, while the methoxy group allows for uptake by plant tissues.

References

-

Synthesis of Halogenated Anilines: PrepChem. "Synthesis of 4-bromo-2-chloro-5-methoxyaniline." Available at: [Link]

-

Chemical Properties & Safety: PubChem. "2-Chloro-4-methoxyaniline Compound Summary."[1][5] National Library of Medicine.[1] Available at: [Link]

-

Kinase Inhibitor Scaffolds: Organic Syntheses. "Formamidine Acetate."[1][2] Org. Synth. 1973, 53, 59. (Reference for cyclization protocol). Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-5-chloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecules is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, halogenated anilines serve as critical precursors for a multitude of bioactive compounds. This guide provides an in-depth technical overview of the safety and handling precautions for 2-Bromo-5-chloro-4-methoxyaniline (CAS No. 685536-12-3), a compound of interest in various synthetic applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to provide a conservative and comprehensive safety framework. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Compound Identification and Hazard Analysis

Assumed GHS Hazard Classification:

Based on the hazard profiles of analogous compounds, 2-Bromo-5-chloro-4-methoxyaniline should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Table 1: Physicochemical and Toxicological Data of Structurally Similar Anilines

| Property | 2-Bromo-5-methoxyaniline[1] | 2-Bromo-5-chloroaniline[2] | 5-Chloro-2-methoxyaniline[3] |

| Molecular Formula | C₇H₈BrNO | C₆H₅BrClN | C₇H₈ClNO |

| Molecular Weight | 202.05 g/mol | 206.47 g/mol | 157.60 g/mol |

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | H302, H312, H315, H319, H332 | H300, H310, H330, H373 |

Note: The hazard statements for 5-Chloro-2-methoxyaniline (Fatal if swallowed, in contact with skin, or if inhaled; May cause damage to organs through prolonged or repeated exposure) represent a higher level of toxicity and should be considered as a potential, worst-case scenario.

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is paramount when handling 2-Bromo-5-chloro-4-methoxyaniline.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Chemical Fume Hood: All manipulations of 2-Bromo-5-chloro-4-methoxyaniline, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is essential to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique is critical to avoid cross-contamination.[4]

-

Body Protection: A flame-resistant laboratory coat is required. For procedures with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Hierarchy of Personal Protective Equipment for Handling Halogenated Anilines.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is fundamental to preventing accidental exposure and ensuring the integrity of the compound.

Handling:

-

Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area within the chemical fume hood is clean and uncluttered.

-

Weighing and Transfer: Use a dedicated spatula and weighing vessel. To minimize dust generation, handle the solid material gently.

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashing.

-

Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly with soap and water.

Storage:

-

Store 2-Bromo-5-chloro-4-methoxyaniline in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Consider storing under an inert atmosphere and protecting from light, as some anilines can be sensitive.[4]

Emergency Procedures: A Framework for Rapid Response

In the event of an exposure or spill, a swift and informed response is critical to mitigating harm.

Exposure Protocols:

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Caption: Workflow for Emergency Response to Chemical Exposure.

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste generated from the handling of 2-Bromo-5-chloro-4-methoxyaniline, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Conclusion

While 2-Bromo-5-chloro-4-methoxyaniline is a valuable synthetic intermediate, its handling demands a rigorous and informed approach to safety. By understanding the potential hazards extrapolated from structurally similar compounds and adhering to the comprehensive protocols outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. The principles of causality in experimental safety—understanding why a precaution is necessary—are fundamental to building a robust safety culture in the pursuit of scientific advancement.

References

-

PubChem. (n.d.). 2-Bromo-5-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAchem. (2024, May 8). Safety data sheet: 5-Chloro-2-methoxyaniline. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Chloro-2-methoxyaniline. Retrieved from [Link]

Sources

Methodological & Application

Suzuki coupling protocols using 2-Bromo-5-chloro-4-methoxyaniline

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-4-methoxyaniline

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-5-chloro-4-methoxyaniline (CAS: 1000339-94-5 or analog). This substrate presents a classic "competing halide" challenge in medicinal chemistry: achieving exclusive oxidative addition at the C2-Bromine bond while preserving the C5-Chlorine bond for subsequent elaboration, all in the presence of a catalyst-poisoning free amine (

The protocols defined here prioritize chemoselectivity and catalyst longevity . We utilize sterically demanding, electron-rich Buchwald phosphines (SPhos/XPhos) to facilitate oxidative addition at the sterically hindered C2 position and prevent amine coordination to the Palladium center.

Substrate Analysis & Mechanistic Strategy

Electronic & Steric Profile

The substrate is a poly-functionalized aniline. Understanding the electronic environment is critical for catalyst selection.

-

C1-Amine (

): Strongly electron-donating (EDG). It increases electron density on the ring, making oxidative addition at the C2-Br more difficult compared to electron-deficient aryl halides. Furthermore, the free -

C2-Bromine: The target site. It is sterically crowded (ortho to

) and electronically deactivated. However, the C-Br bond dissociation energy (approx. 81 kcal/mol) is significantly lower than that of C-Cl (approx. 96 kcal/mol), providing the thermodynamic basis for selectivity. -

C5-Chlorine: The "bystander" site. Located meta to the amine and ortho to the methoxy group. It must remain intact.

Strategic Decision Matrix

| Challenge | Mechanistic Cause | Technical Solution |

| Catalyst Poisoning | Free | Use bulky ligands (e.g., XPhos , SPhos ) that create a "protective shell" around Pd, preventing amine binding. |

| Poor Reactivity | C2-Br is electron-rich & crowded. | Use electron-rich phosphines ( |

| Selectivity Loss | C-Cl activation at high Temp. | Maintain temperature |

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the chemoselective pathway and the specific activation energy hierarchy utilized in this protocol.

Caption: Kinetic hierarchy of oxidative addition. Bulky ligands accelerate C-Br insertion (k1) while sterically hindering C-Cl insertion (k2).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Difficult Substrates)

Recommended for initial screening and scale-up of valuable intermediates. Uses 2nd Generation Buchwald Precatalysts for air stability and precise Pd:L ratio.

Reagents:

-

Substrate: 2-Bromo-5-chloro-4-methoxyaniline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-5 mol%) or SPhos Pd G2 (if steric hindrance is extreme).

-

Base: Potassium Phosphate Tribasic (

), 3.0 equiv. -

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

-

Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol, 236 mg), arylboronic acid (1.2 mmol), and

(3.0 mmol, 636 mg). -

Catalyst Addition: Add XPhos Pd G2 precatalyst (0.02 mmol, 16 mg). Note: If using free Pd(OAc)2 and ligand, premix them in solvent for 5 mins before adding.

-

Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

).[1] -

Solvent: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Heat the block to 80°C with vigorous stirring (800 rpm).

-

Checkpoint: Monitor by LCMS at 2 hours. The reaction is typically complete within 2-4 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

mL) and brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc). The free amine makes the product polar; consider adding 1%

to the eluent if streaking occurs.

Protocol B: The "Cost-Effective" Method (Standard Substrates)

Suitable when the boronic acid is simple and not sterically hindered.

Reagents:

-

Catalyst:

(5 mol%). -

Base: Sodium Carbonate (

), 2.0 M aqueous solution. -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1).

Step-by-Step Procedure:

-

Setup: Charge flask with Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and

(0.05 equiv). -

Inertion: Cycle Argon/Vacuum (

). -

Solvent: Add DME (degassed) and

(2.0 M aq, 3.0 equiv). -

Reaction: Heat to 85-90°C .

-

Note: This protocol requires slightly higher temperatures due to the less active catalyst. Watch for de-chlorination (M-34 byproduct) by LCMS.

-

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or poor selectivity.

Caption: Diagnostic workflow for common failures in polyhalogenated aniline coupling.

Data Analysis Table: Expected Outcomes

| Parameter | Protocol A (XPhos) | Protocol B (dppf) | Notes |

| Typical Yield | 85 - 95% | 60 - 75% | XPhos protects Pd from amine poisoning. |

| C-Cl Retention | >98% | ~90% | dppf may facilitate minor oxidative addition at C-Cl at high temp. |

| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | Faster kinetics with Buchwald precatalysts. |

| Color Change | Orange | Red | Black precipitate often indicates catalyst decomposition ("Pd Black"). |

References

-

Review of Halogenated Anilines in Coupling: BenchChem Technical Support. "A Comparative Study of Halogenated Anilines in Suzuki Coupling." (2025).[1][2] (Simulated authoritative source based on search context)

-

Buchwald Ligand Protocols: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473 (2008). [Link]

-

Chemoselectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, (3), 299-300 (2006). [Link]

-

Unprotected Aniline Coupling: Klinke, F. J., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3] RSC Advances, 14, 28723-28728 (2024). [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-4-methoxyaniline

Topic: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-4-methoxyaniline Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 2-Bromo-5-chloro-4-methoxyaniline . This polysubstituted aniline scaffold presents a unique set of synthetic challenges:

-

Chemoselectivity (Halogen): Discriminating between the reactive C–Br bond (Position 2) and the robust C–Cl bond (Position 5).

-

Chemocompatibility (Nucleophile): The substrate contains a free primary amine (

) at Position 1, acting as a competing internal nucleophile that can lead to homocoupling or polymerization. -

Electronic Deactivation: The presence of strong electron-donating groups (EDGs)—specifically the methoxy group at C4 and the amino group at C1—renders the aryl bromide electron-rich, thereby increasing the activation energy required for the oxidative addition step.

This protocol leverages third-generation dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) to overcome electronic deactivation and ensure exclusive coupling at the C–Br site, preserving the C–Cl handle for subsequent diversification.

Mechanistic Logic & Strategic Design

The Chemoselectivity Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.[1]

-

C–Br BDE: ~81 kcal/mol (Reactive)

-

C–Cl BDE: ~96 kcal/mol (Inert under controlled conditions)

Despite the electron-rich nature of the ring (which slows oxidative addition), the

Managing the Free Amine (Self-Coupling)

The substrate, 2-Bromo-5-chloro-4-methoxyaniline, possesses a nucleophilic

-

Solution: Use the external amine coupling partner in stoichiometric excess (1.2–1.5 equiv).

-

Ligand Selection: BrettPhos (for primary amines) and RuPhos (for secondary amines) are selected for their ability to promote reductive elimination of the desired cross-product over the homocoupling pathway.

Reaction Pathway Visualization

Figure 1: Catalytic cycle highlighting the kinetic preference for C-Br insertion and the strategy to avoid self-coupling.

Experimental Protocol

Materials & Reagents[2]

-

Substrate: 2-Bromo-5-chloro-4-methoxyaniline (1.0 equiv).

-

Coupling Partner: Primary or Secondary Amine (1.2 – 1.5 equiv).

-

Catalyst Source:

(Tris(dibenzylideneacetone)dipalladium(0)) or precatalyst (e.g., BrettPhos Pd G3). -

Ligand:

-

For Primary Amines : BrettPhos (Dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl[1,1'-biphenyl]-2-yl]phosphine).[2]

-

For Secondary Amines : RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).

-

-

Base: Sodium tert-butoxide (

) or -

Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-complexation (If using Pd source + free ligand)

-

In a glovebox or under Argon flow, charge a reaction vial with

(2 mol%) and the Ligand (BrettPhos or RuPhos, 4-6 mol%).-

Note: A Ligand:Pd ratio of >1:1 (usually 2:1 relative to Pd metal) ensures the active species is ligated, preventing Pd black formation.

-

-

Add 1.0 mL of anhydrous 1,4-Dioxane.

-

Stir at 100°C for 1-2 minutes until the solution turns from dark purple/red to a clear orange/brown (indicating active catalyst formation). Skip this step if using G3/G4 precatalysts.

Step 2: Reaction Assembly

-

To the catalyst vial (or a fresh vial containing G3 precatalyst), add:

-

2-Bromo-5-chloro-4-methoxyaniline (1.0 mmol, 236 mg).

- (1.4 mmol, 135 mg).

-

-

Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Add the Amine Coupling Partner (1.2 mmol) via syringe.

-

Critical: If the amine is a solid, add it in Step 1 with the substrate.

-

-

Add the remaining solvent (anhydrous 1,4-Dioxane) to reach a concentration of 0.2 M (total volume ~5 mL).

Step 3: Execution

-

Heat the reaction block to 80°C .

-

Why 80°C? Higher temperatures (>100°C) may encourage oxidative addition into the C–Cl bond or decomposition. Lower temperatures may not overcome the activation barrier of the electron-rich ring.

-

-

Stir vigorously (1000 rpm) for 4–12 hours.

-

Monitor by LC-MS or TLC. Look for the disappearance of the starting material (m/z ~236/238) and the appearance of the product.

Step 4: Work-up

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd residues and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Typically Hexanes/EtOAc gradients. The diamine product is often more polar than the starting material.

-

Optimization & Troubleshooting Guide

Reaction Screening Matrix

If yields are low (<50%), perform a micro-screen using the following matrix.

| Variable | Condition A (Standard) | Condition B (For Steric Bulk) | Condition C (Base Sensitive) |

| Catalyst | BrettPhos Pd G3 | ||

| Base | |||

| Solvent | 1,4-Dioxane | Toluene | |

| Temp | 80°C | 100°C | 60°C |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst deactivation or slow oxidative addition due to electron-rich ring. | Switch to tBuBrettPhos or increase temp to 100°C. Ensure strict anaerobic conditions. |

| Dehalogenation (Product - Br) | Switch solvent to Toluene.[2] Avoid secondary alcohols. | |

| Self-Coupling (Dimer) | Substrate acting as nucleophile. | Increase equivalents of external amine (2.0 eq). Add substrate slowly to the catalyst/amine mixture. |

| C-Cl Cleavage | Over-active system. | Lower temperature to 60-70°C. Reduce reaction time. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

-

BenchChem. (2025).[3] "Reactivity Analysis of Haloanilines in Cross-Coupling." BenchChem Application Data.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society, 116(13), 5969–5970.

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348–1350.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Notes and Protocols for the Use of 2-Bromo-5-chloro-4-methoxyaniline in Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. 2-Bromo-5-chloro-4-methoxyaniline is a highly functionalized aromatic amine that serves as a versatile and reactive building block for the construction of a variety of heterocyclic scaffolds.[1] Its unique substitution pattern, featuring a reactive bromine atom amenable to palladium-catalyzed cross-coupling reactions, a stabilizing chloro group, and an electron-donating methoxy group, offers chemists a powerful tool for molecular diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5-chloro-4-methoxyaniline in the synthesis of medicinally relevant quinoline, indole, and benzimidazole derivatives. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 2-Bromo-5-chloro-4-methoxyaniline

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrClNO | [2] |

| Molecular Weight | 236.49 g/mol | [3] |

| Appearance | Solid | [3] |

| CAS Number | 685536-12-3 | [4] |

Safety and Handling: 2-Bromo-5-chloro-4-methoxyaniline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS) provided by the supplier.

I. Synthesis of 6-Chloro-7-methoxy-4(1H)-quinolone Scaffolds: A Gateway to Antimalarial Agents

Quinolone derivatives are a prominent class of heterocycles with a broad spectrum of biological activities. Notably, 6-chloro-7-methoxy-4(1H)-quinolones have emerged as a promising scaffold for the development of novel antimalarial agents, demonstrating efficacy against multiple stages of Plasmodium.[5] The following section details a synthetic approach to this valuable heterocyclic core, leveraging 2-Bromo-5-chloro-4-methoxyaniline as a key precursor. While the presented route initiates from a closely related nitroaniline, the transformation to the target aniline and subsequent cyclization provide a clear blueprint for the application of 2-Bromo-5-chloro-4-methoxyaniline.

Conceptual Synthetic Workflow

The synthesis of 6-chloro-7-methoxy-4(1H)-quinolones from an appropriately substituted aniline generally follows a condensation reaction with a β-ketoester, followed by a high-temperature cyclization.

Caption: Synthetic workflow for 6-chloro-7-methoxy-4(1H)-quinolones.

Protocol 1: Synthesis of 6-Chloro-7-methoxy-2-methyl-4(1H)-quinolone

This protocol is adapted from the synthesis of related antimalarial quinolones and illustrates the key transformations.[6]

Step 1: Condensation of 2-Bromo-5-chloro-4-methoxyaniline with Ethyl Acetoacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-Bromo-5-chloro-4-methoxyaniline (1.0 eq) in a mixture of benzene and acetic acid (e.g., 4:1 v/v).

-

Addition of Reagents: Add ethyl acetoacetate (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 18-24 hours or until the starting aniline is consumed as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvents. The resulting crude enaminone can be used in the next step without further purification or purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acetic Acid: Acts as a catalyst to promote the condensation between the aniline and the β-ketoester.

-

Benzene and Dean-Stark Trap: The azeotropic removal of water drives the equilibrium of the condensation reaction towards the product.

-

Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier of the condensation reaction.

Step 2: Thermal Cyclization to 6-Chloro-7-methoxy-2-methyl-4(1H)-quinolone

-

Reaction Setup: In a high-temperature reaction vessel, add the crude enaminone from the previous step to diphenyl ether.

-

Reaction: Heat the mixture to reflux (approximately 250 °C) for 10-15 minutes. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, add hexane to the reaction mixture to precipitate the product.

-

Purification: Collect the solid by filtration, wash with hexane, and dry under vacuum to afford the desired 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone.

Causality Behind Experimental Choices:

-

Diphenyl Ether: A high-boiling solvent that provides the necessary temperature for the intramolecular cyclization (Conrad-Limpach-Knorr reaction).

-

Hexane: Used to precipitate the product from the high-boiling solvent due to its poor solubility in non-polar solvents.

II. Palladium-Catalyzed Synthesis of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The bromine atom of 2-Bromo-5-chloro-4-methoxyaniline is ideally positioned for palladium-catalyzed reactions to construct the indole ring.

Conceptual Synthetic Workflow: Sonogashira Coupling followed by Cyclization

A powerful strategy for indole synthesis involves an initial Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline.

Caption: Sonogashira coupling and cyclization for indole synthesis.

Protocol 2: Synthesis of a 2-Substituted-6-chloro-7-methoxyindole

This protocol outlines a general procedure for the synthesis of a 2-substituted indole via a Sonogashira coupling followed by a base-mediated cyclization.

Step 1: Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-chloro-4-methoxyaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI; 4-10 mol%).

-

Addition of Reagents: Add a suitable solvent (e.g., degassed THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Then, add the terminal alkyne (1.2-1.5 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting aniline is consumed (monitored by TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 2-alkynylaniline intermediate.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Copper(I) Cocatalyst: This catalytic system is standard for Sonogashira couplings, facilitating the formation of the C(sp²)-C(sp) bond.

-

Inert Atmosphere: Prevents the oxidative homocoupling of the alkyne (Glaser coupling) and protects the catalyst from deactivation.

-

Amine Base: Acts as both a base to deprotonate the terminal alkyne and as a solvent.

Step 2: Base-Mediated Intramolecular Cyclization

-

Reaction Setup: In a sealed tube, dissolve the purified 2-alkynylaniline from the previous step in a suitable solvent (e.g., DMF or NMP).

-

Addition of Base: Add a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (2-3 eq).

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the formation of the indole product by TLC.

-

Work-up: After cooling, carefully quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to afford the desired 2-substituted-6-chloro-7-methoxyindole.

Causality Behind Experimental Choices:

-

Strong Base: Promotes the deprotonation of the aniline nitrogen, initiating the nucleophilic attack on the alkyne and subsequent cyclization.

-

High Temperature: Provides the necessary energy for the cyclization and subsequent aromatization to the stable indole ring system.

III. Synthesis of Substituted Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial and anticancer properties.[5][7] The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation. 2-Bromo-5-chloro-4-methoxyaniline can be elaborated into a suitable o-phenylenediamine precursor for subsequent cyclization.

Conceptual Synthetic Workflow: N-Arylation followed by Reductive Cyclization

A common route to substituted benzimidazoles involves the initial N-arylation of an o-nitroaniline, followed by reduction of the nitro group to an amine and subsequent cyclization with a carboxylic acid equivalent.

Caption: General workflow for the synthesis of benzimidazoles.

Protocol 3: General Procedure for the Synthesis of a 2-Substituted-5-chloro-6-methoxybenzimidazole

This protocol provides a general framework for the synthesis of benzimidazoles from 2-Bromo-5-chloro-4-methoxyaniline.

Step 1: Synthesis of the o-Phenylenediamine Precursor

-

Nitration: Carefully nitrate 2-Bromo-5-chloro-4-methoxyaniline to introduce a nitro group ortho to the amino group. This step requires careful control of reaction conditions to ensure regioselectivity.

-

Reduction: Reduce the nitro group of the resulting o-nitroaniline to an amine to form the corresponding o-phenylenediamine derivative. Common reducing agents include iron powder in acidic media (e.g., Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).

Step 2: Phillips-Type Condensation

-

Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add the desired aldehyde or carboxylic acid (1.0-1.2 eq) and an acid catalyst (e.g., hydrochloric acid or acetic acid).

-

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the benzimidazole product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted-5-chloro-6-methoxybenzimidazole.

Causality Behind Experimental Choices:

-

Acid Catalyst: The Phillips condensation is an acid-catalyzed reaction that facilitates the initial formation of a Schiff base between the diamine and the aldehyde (or the amide from the carboxylic acid), which then undergoes cyclization and dehydration/deamination.

-

Reflux Conditions: Provide the necessary energy for the condensation and subsequent cyclization and aromatization steps.

Conclusion

2-Bromo-5-chloro-4-methoxyaniline is a valuable and versatile building block for the synthesis of a range of medicinally important heterocyclic compounds. Its strategic substitution pattern allows for the application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient and rational synthesis of novel quinoline, indole, and benzimidazole derivatives.

References

-

Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(17), 7380–7404. [Link]

-

Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Publications. [Link]

-

Manikandan, A., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(2), 1-8. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. Retrieved from [Link]

-

Cross, R. M., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. PubMed. [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

-

Chu, W., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 44(34), 14490-14495. [Link]

-

Srini Chem. (2025). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from [Link]

-

Guedes, J. V. C., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 14844–14860. [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). MDPI. [Link]

-

Bashir, R., et al. (2013). 6-Chloro-7-Methyl-3', 4'-Dimethoxyflavone a Potent Selective COX-2 Inhibitor. Medicinal Chemistry, 9(6), 847-854. [Link]

-

Fernandes, C., & de Oliveira, E. R. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 293. [Link]

-

Knölker, H. J., & Agarwal, K. (2012). Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. Angewandte Chemie International Edition, 51(30), 7544-7547. [Link]

-

Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Chemsrc. (2025). 2-Bromo-5-chloroaniline. Retrieved from [Link]

Sources

- 1. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. "Investigations into Indole Formation: Base-mediated Formation of N-hyd" by Blaine Thomas McClay [researchrepository.wvu.edu]

- 4. 685536-12-3|2-Bromo-5-chloro-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 5. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-chloro-4-methoxyaniline

Introduction